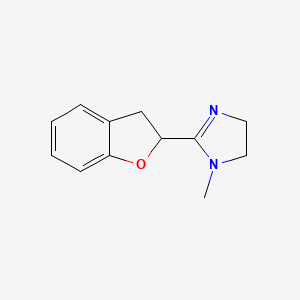
2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole is an organic compound that features a benzofuran ring fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may yield various substituted derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its interactions with various biological targets.
Pharmacology: It is investigated for its potential effects on histamine and dopamine receptors, making it a candidate for treating conditions like inflammation, asthma, and neurotoxicity(2).
Biology: The compound’s effects on cellular pathways and its potential as a neuroprotective agent are of interest(2).
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:
Histamine Receptors: The compound acts as an antagonist at histamine H3 and H4 receptors, which are involved in inflammatory and allergic responses(1).
Dopamine Receptors: It also interacts with dopamine D2 and D3 receptors, which are involved in neurotoxicity and reward pathways(2).
Comparison with Similar Compounds
Similar Compounds
1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine: This compound shares the benzofuran ring and has similar pharmacological properties(1).
LINS01 Series: These compounds are designed as histaminergic receptor ligands and have similar structures and functions(2).
Uniqueness
2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of benzofuran and imidazole rings, which confer distinct chemical and biological properties. Its dual action on histamine and dopamine receptors makes it a versatile compound for various therapeutic applications.
Properties
CAS No. |
95499-71-1 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C12H14N2O/c1-14-7-6-13-12(14)11-8-9-4-2-3-5-10(9)15-11/h2-5,11H,6-8H2,1H3 |
InChI Key |
KTEOUPIYPQKZJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


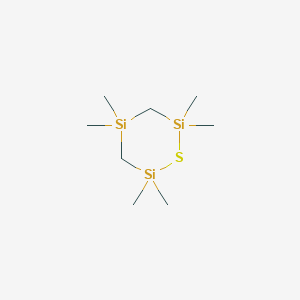
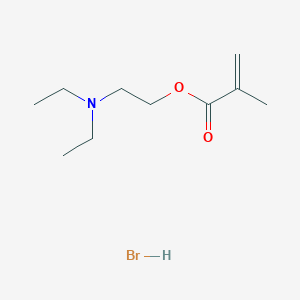
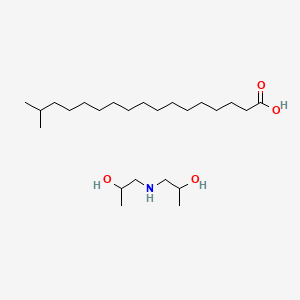

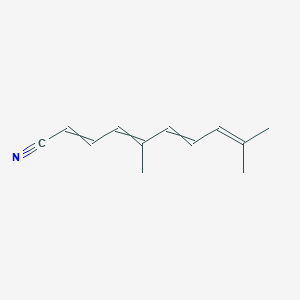



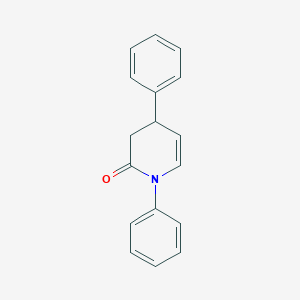
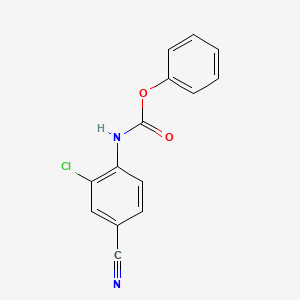
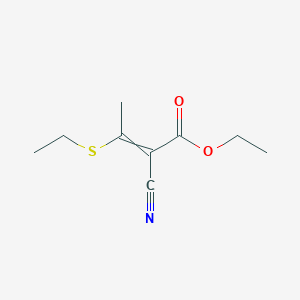
![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)
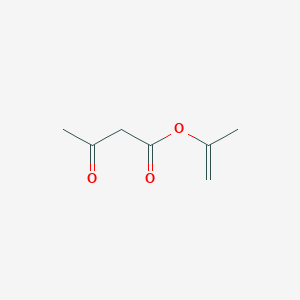
![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)
